molecular formula C16H13FN4O2S B2799380 N-(4-fluorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 899945-93-8

N-(4-fluorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2799380
CAS No.: 899945-93-8
M. Wt: 344.36
InChI Key: HGWVEOTXILWQNU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic fine chemical featuring a 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . Compounds within this class, particularly those incorporating the N-(4-fluorobenzyl)acetamide moiety, are frequently investigated as key intermediates in the synthesis of pharmaceutical agents and as potential enzyme inhibitors . The 1,3,4-oxadiazole core is a privileged structure in drug design, with synthetic derivatives demonstrating a range of biological activities. Efficient synthetic protocols for analogous 1,3,4-oxadiazoles have been established, often involving cyclization reactions of hydrazide precursors, providing routes to diverse 2,5-disubstituted derivatives in good yields . This specific molecule, with its pyridinyl substitution and fluorobenzyl group, is of high interest for researchers exploring new chemical entities in areas such as protease inhibition, with related oxadiazole compounds being studied for their interaction with enzyme targets like elastase . It is supplied as a high-purity material for use in laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-13-3-1-11(2-4-13)9-19-14(22)10-24-16-21-20-15(23-16)12-5-7-18-8-6-12/h1-8H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWVEOTXILWQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the fluorobenzyl group and the oxadiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom in the benzyl group can influence the reactivity of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the fluorobenzyl group or the oxadiazole ring has been modified.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-fluorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the oxadiazole ring can bind to receptors or enzymes, modulating their activity. The exact pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Oxadiazole Substituent Acetamide Substituent Key Biological Activity Reference
This compound Pyridin-4-yl 4-Fluorobenzyl Potential enzyme inhibition
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran-2-yl 4-Fluorophenyl Tyrosinase inhibition
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Pyridin-4-yl 3-Nitrophenyl-thiazole Acetylcholinesterase inhibition
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide 3-Methoxybenzyl Arylthio SIRT2 inhibition
Table 2: Electronic and Steric Effects of Substituents
Substituent Electronic Effect Steric Impact Example Compound
Pyridin-4-yl Electron-withdrawing Moderate Target compound
5-Bromobenzofuran-2-yl Moderate electron-withdrawing (Br) High (bulky fused ring) Compound 5d
3-Methoxybenzyl Electron-donating (OCH₃) Moderate SIRT2 inhibitor
4-Fluorobenzyl Electron-withdrawing (F) Low (flexible spacer) Target compound

Research Findings and Implications

  • Pyridinyl vs.
  • Fluorine vs. Chlorine/Methoxy : Fluorine’s electronegativity enhances binding precision in enzyme pockets, while chlorine and methoxy groups trade specificity for increased lipophilicity .
  • Thiazole vs. Benzyl Linkers : Thiazole-containing analogs (e.g., compound 3a) may improve planarity and stacking interactions, but benzyl groups offer conformational flexibility .

Biological Activity

N-(4-fluorobenzyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorobenzyl group which enhances electronic properties.
  • An oxadiazole ring , known for its biological activity.
  • A thioacetamide moiety , which is significant in pharmacological interactions.

The molecular formula is C14H12FN3OSC_{14}H_{12}FN_3OS, with a molecular weight of approximately 345.38 g/mol. The presence of fluorine in the benzyl group is particularly notable for its influence on the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
  • Antimicrobial Activity : The compound has demonstrated potential against various bacterial strains, suggesting its utility as an antimicrobial agent .
  • Anti-inflammatory Effects : Other derivatives of oxadiazoles have been reported to possess anti-inflammatory properties, which may extend to this compound .

Anticancer Properties

A study highlighted the efficacy of 1,3,4-oxadiazole derivatives in targeting cancer cells through various mechanisms:

  • Inhibition of Telomerase : Compounds similar to this compound have been shown to inhibit telomerase activity, crucial for cancer cell immortality.
  • HDAC Inhibition : The ability to inhibit HDACs suggests a potential role in epigenetic regulation of gene expression related to cancer progression .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of the oxadiazole class exhibit significant antibacterial activity:

  • Against Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial properties .
CompoundTarget BacteriaMIC (µg/mL)
N-(4-fluorobenzyl)-2...Staphylococcus aureus5.0
N-(4-fluorobenzyl)-2...E. coli10.0

Q & A

Q. Critical Reaction Conditions :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) for cyclization steps prevents decomposition .
  • Catalyst : Use of coupling agents like EDCI/HOBt improves amide bond formation .

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